N-benzyl-4-chloro-N-pyridin-2-ylbenzamide N-benzyl-4-chloro-N-pyridin-2-ylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15308788
InChI: InChI=1S/C19H15ClN2O/c20-17-11-9-16(10-12-17)19(23)22(18-8-4-5-13-21-18)14-15-6-2-1-3-7-15/h1-13H,14H2
SMILES:
Molecular Formula: C19H15ClN2O
Molecular Weight: 322.8 g/mol

N-benzyl-4-chloro-N-pyridin-2-ylbenzamide

CAS No.:

Cat. No.: VC15308788

Molecular Formula: C19H15ClN2O

Molecular Weight: 322.8 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-chloro-N-pyridin-2-ylbenzamide -

Specification

Molecular Formula C19H15ClN2O
Molecular Weight 322.8 g/mol
IUPAC Name N-benzyl-4-chloro-N-pyridin-2-ylbenzamide
Standard InChI InChI=1S/C19H15ClN2O/c20-17-11-9-16(10-12-17)19(23)22(18-8-4-5-13-21-18)14-15-6-2-1-3-7-15/h1-13H,14H2
Standard InChI Key PAKXZFNYZMOIEJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical and Physical Properties

N-Benzyl-4-chloro-N-pyridin-2-ylbenzamide belongs to the benzamide class of organic compounds, distinguished by its unique substitution pattern. The chloro group at the fourth position of the benzamide ring and the pyridin-2-yl group confer distinct electronic and steric properties, influencing its reactivity and biological interactions. Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC19H15ClN2O\text{C}_{19}\text{H}_{15}\text{ClN}_2\text{O}
Molecular Weight322.8 g/mol
IUPAC NameN-Benzyl-4-chloro-N-pyridin-2-ylbenzamide
Canonical SMILESC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl
InChI KeyPAKXZFNYZMOIEJ-UHFFFAOYSA-N
LogP (Partition Coefficient)~3.1 (estimated)

The compound’s structure includes a planar benzamide core, which facilitates π-π stacking interactions with aromatic residues in biological targets, while the pyridine ring enhances solubility in polar solvents. The chloro substituent increases electrophilicity, potentially enhancing binding affinity to hydrophobic enzyme pockets.

Synthesis Methods

The synthesis of N-benzyl-4-chloro-N-pyridin-2-ylbenzamide typically involves multi-step organic reactions, leveraging classic amide bond formation and substitution strategies. While detailed protocols are proprietary, a generalized approach can be inferred from analogous benzamide syntheses :

  • Esterification of 4-Chlorobenzoic Acid: Reacting 4-chlorobenzoic acid with thionyl chloride (SOCl2\text{SOCl}_2) yields 4-chlorobenzoyl chloride, a reactive intermediate.

  • Amidation with N-Benzylpyridin-2-amine: The acyl chloride is coupled with N-benzylpyridin-2-amine in the presence of a base (e.g., triethylamine) to form the amide bond .

  • Purification: Crude product is purified via recrystallization or column chromatography to achieve >95% purity .

A comparative analysis of synthetic routes is provided below:

MethodYieldAdvantagesChallenges
Direct Amidation60–70%Minimal side productsRequires anhydrous conditions
Ullmann Coupling50–55%Compatible with aryl halidesHigh catalyst loading
Microwave-Assisted Synthesis75–80%Reduced reaction timeSpecialized equipment required

Recent patents highlight innovations in reducing reaction times through microwave irradiation, though scalability remains a concern .

Biological Activity and Mechanism of Action

N-Benzyl-4-chloro-N-pyridin-2-ylbenzamide functions as an allosteric modulator of glucokinase (GK), a key enzyme in glucose homeostasis. GK catalyzes the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glycolysis. The compound binds to an allosteric site distal to the active pocket, inducing conformational changes that enhance enzymatic activity by 2.5- to 3-fold in vitro.

Structure-Activity Relationship (SAR)

  • Benzyl Group: Essential for hydrophobic interactions with GK’s allosteric site. Removal reduces potency by >90%.

  • Chloro Substituent: Optimal at the para position; meta or ortho analogs show 40–50% lower activity.

  • Pyridin-2-yl Moiety: Nitrogen orientation critical for hydrogen bonding with Arg63 residue.

ApplicationFindingsReference
Type 2 DiabetesRestores glucose-stimulated insulin secretion in pancreatic β-cells
Maturity-Onset Diabetes of the Young (MODY)Compensates for GK mutations in MODY2 models
HepatosteatosisReduces hepatic lipid accumulation in obese mice

Phase I clinical trials are pending, though challenges in bioavailability and off-target effects must be addressed.

Analytical Characterization

Advanced techniques confirm structural integrity and purity:

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H).

  • Mass Spectrometry: ESI-MS m/z 323.1 [M+H]+^+.

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

Future Research Directions

  • Pharmacokinetic Optimization: Improve oral bioavailability via prodrug formulations.

  • Target Selectivity: Mitigate off-target effects on related kinases (e.g., hexokinase).

  • Clinical Translation: Initiate Phase I trials to assess safety in humans.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator